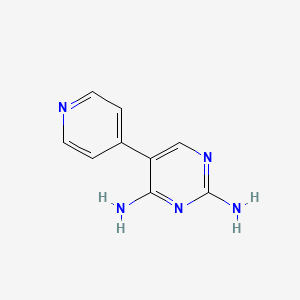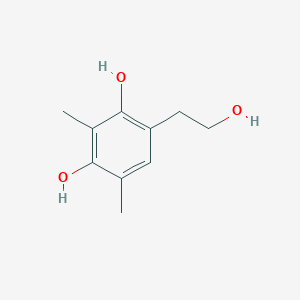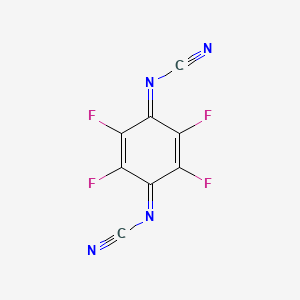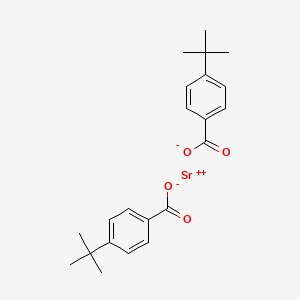
2,2',4,4',6,6'-Hexaethyl-1,1'-dimethyl-1,1',4,4'-tetrahydro-4,4'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine is a complex organic compound characterized by its unique structure and properties. This compound is part of the bipyridine family, which is known for its applications in various fields, including chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine rings, followed by the introduction of ethyl and methyl groups through alkylation reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common, where halogenated derivatives can be formed using reagents like halogen acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen acids in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted bipyridines, which can be further functionalized for specific applications.
科学研究应用
2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with specific molecular sites, modulating their activity and leading to desired biological effects.
相似化合物的比较
Hexamethylbenzene: An aromatic compound with similar alkyl substituents.
2,2,4,4,6,6-Hexamethylcyclotrisilazane: A silicon-containing compound with similar structural features.
1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl-: A sulfur-containing compound with comparable alkyl groups.
Uniqueness: 2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine stands out due to its bipyridine core, which imparts unique electronic and steric properties. This makes it particularly valuable in coordination chemistry and materials science, where its ability to form stable complexes with metals is highly sought after.
属性
CAS 编号 |
94897-77-5 |
|---|---|
分子式 |
C24H40N2 |
分子量 |
356.6 g/mol |
IUPAC 名称 |
2,4,6-triethyl-1-methyl-4-(2,4,6-triethyl-1-methylpyridin-4-yl)pyridine |
InChI |
InChI=1S/C24H40N2/c1-9-19-15-23(13-5,16-20(10-2)25(19)7)24(14-6)17-21(11-3)26(8)22(12-4)18-24/h15-18H,9-14H2,1-8H3 |
InChI 键 |
LPRRMLWYGOXXMP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(C=C(N1C)CC)(CC)C2(C=C(N(C(=C2)CC)C)CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)


![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/structure/B14337066.png)



![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)

